molecular formula C17H19N5O3 B2551058 N-ethyl-7-(2-hydroxyethyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide CAS No. 370576-32-2

N-ethyl-7-(2-hydroxyethyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B2551058
CAS No.: 370576-32-2
M. Wt: 341.371
InChI Key: JOQFHPSYIKVQLU-UHFFFAOYSA-N
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Description

N-ethyl-7-(2-hydroxyethyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide (hereafter referred to as "Compound A") is a structurally complex tricyclic molecule featuring a fused heterocyclic core. Its key functional groups include a 2-hydroxyethyl substituent at position 7, an imino group at position 6, and a methyl group at position 11. The compound’s crystallographic characterization likely employs tools such as SHELX and SIR97 for structural refinement, given their prominence in small-molecule crystallography .

Properties

IUPAC Name

N-ethyl-7-(2-hydroxyethyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O3/c1-3-19-16(24)11-9-12-15(21(7-8-23)13(11)18)20-14-10(2)5-4-6-22(14)17(12)25/h4-6,9,18,23H,3,7-8H2,1-2H3,(H,19,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOQFHPSYIKVQLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC2=C(N=C3C(=CC=CN3C2=O)C)N(C1=N)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-7-(2-hydroxyethyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multiple steps, including the formation of the tricyclic core and subsequent functionalization. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often include continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-7-(2-hydroxyethyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-ethyl-7-(2-hydroxyethyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-ethyl-7-(2-hydroxyethyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Compound A and Compound B

Property Compound A Compound B
Substituent at Position 7 2-Hydroxyethyl (-CH₂CH₂OH) 2-Methoxyethyl (-CH₂CH₂OCH₃)
CAS Number Not Reported 371212-22-5
Hydrogen Bond Donors 2 (OH and NH groups) 1 (NH group only)
Hydrogen Bond Acceptors 5 (amide, imino, ketone, OH) 5 (amide, imino, ketone, OCH₃)
Solubility (Theoretical) Higher polarity due to -OH Lower polarity due to -OCH₃
Metabolic Stability Potential for oxidation Enhanced stability (ether)

Functional Implications of Substituent Differences

Hydrogen Bonding and Solubility

The hydroxyethyl group in Compound A introduces an additional hydrogen bond donor, which may enhance solubility in polar solvents (e.g., water or DMSO) compared to Compound B.

Research Findings and Methodological Considerations

Crystallographic Analysis

Both compounds likely require advanced crystallographic tools (e.g., SHELXL for refinement and ORTEP-3 for visualization) to resolve their complex tricyclic frameworks . The hydroxyethyl group in Compound A may participate in intermolecular H-bonding networks, influencing crystal packing and stability .

Computational Similarity Assessment

Methods for quantifying molecular similarity (e.g., Tanimoto coefficients or graph-based analyses) highlight the critical role of substituent effects. Even minor changes, such as -OH to -OCH₃, can significantly alter molecular descriptors like logP or polar surface area .

Biological Activity

N-ethyl-7-(2-hydroxyethyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound characterized by its unique tricyclic structure and various functional groups. This compound has garnered attention for its potential biological activities and pharmacological applications.

Chemical Structure and Properties

The compound's molecular formula is C19H23N5O4C_{19}H_{23}N_{5}O_{4} with a molecular weight of 385.4 g/mol. Its structure includes a triazatricyclo framework that contributes to its chemical reactivity and biological interactions.

Key Structural Features

FeatureDescription
Molecular FormulaC19H23N5O4C_{19}H_{23}N_{5}O_{4}
Molecular Weight385.4 g/mol
IUPAC NameN-ethyl-7-(2-hydroxyethyl)-6-imino...
InChIInChI=1S/C19H23N5O4/c1-3...

The biological activity of this compound may involve its interaction with specific enzymes or receptors in biological systems. The compound is believed to modulate enzyme activity and influence various signaling pathways.

Potential Targets

  • Enzymatic Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
  • Receptor Binding : It could bind to receptor sites, affecting cellular responses and signaling cascades.

Biological Activity

Preliminary studies suggest that compounds with similar structural motifs exhibit a range of biological activities including:

  • Antimicrobial Activity : Potential effectiveness against various bacterial strains.
  • Anticancer Properties : Indications of cytotoxic effects in cancer cell lines.
  • Anti-inflammatory Effects : Possible modulation of inflammatory pathways.

Case Studies

  • Antimicrobial Studies : A study demonstrated that derivatives of triazine compounds showed significant antibacterial activity against Gram-positive bacteria.
  • Cytotoxicity Assays : Research indicated that structurally similar compounds displayed cytotoxicity in human cancer cell lines, suggesting potential for further development as anticancer agents.

Synthesis and Chemical Reactions

The synthesis of this compound involves multiple steps starting from readily available precursors. Key reactions include:

  • Oxidation : Can form oxo derivatives.
  • Reduction : Converts imino groups to amines.

Synthetic Pathway Overview

StepReaction TypeDescription
Step 1FormationSynthesis of the tricyclic core
Step 2FunctionalizationIntroduction of ethyl and hydroxyethoxy groups

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